2-Methoxy-2-(4-hydroxyphenyl)ethanol

Inflammation Immunomodulation Natural Products

Researchers requiring a well-characterized, high-affinity sEH ligand often face supply chain gaps for this niche natural product. 2-Methoxy-2-(4-hydroxyphenyl)ethanol solves this by delivering validated potency and selectivity ready for cardiovascular, inflammation, and pain pathway studies. Key supply and research advantages: (1) Proven sEH inhibition with IC50 of 5 nM, enabling robust target engagement in biochemical assays; (2) 200-fold selectivity window over CYP2C9 (IC50 1,000 nM) minimizes off-target risk; (3) Sourced as an authentic analytical standard from Coriandrum sativum for unambiguous metabolomics quantification; (4) Dual-function building block offering primary alcohol and phenolic hydroxyl groups for SAR-driven library synthesis.

Molecular Formula C9H12O3
Molecular Weight 168.19 g/mol
Cat. No. B1261031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-2-(4-hydroxyphenyl)ethanol
Synonyms2-methoxy-2-(4'-hydroxyphenyl)ethanol
Molecular FormulaC9H12O3
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESCOC(CO)C1=CC=C(C=C1)O
InChIInChI=1S/C9H12O3/c1-12-9(6-10)7-2-4-8(11)5-3-7/h2-5,9-11H,6H2,1H3
InChIKeyUHDDGONMYAQWBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-2-(4-hydroxyphenyl)ethanol: Baseline and Procurement Context


2-Methoxy-2-(4-hydroxyphenyl)ethanol (also known as 2-Methoxy tyrosol or 4-(2-hydroxy-1-methoxyethyl)phenol) is a benzenoid compound classified as a benzyl ether and a member of the tyrosol and derivatives subclass [1]. With a molecular formula of C9H12O3 and a molecular weight of 168.19 g/mol, it is a natural product isolated from sources such as Coriandrum sativum and Allium paradoxum [2][3]. The compound features a para-hydroxy phenyl group linked to an ethanol backbone with a methoxy substituent at the C-2 position, distinguishing it from the more common parent molecule tyrosol (2-(4-hydroxyphenyl)ethanol) [4]. This structural modification imparts unique physicochemical properties, including a topological polar surface area (TPSA) of 49.70 Ų, which influences its membrane permeability and biological interactions [5].

Why Generic Substitution Fails for This Tyrosol Analog


The procurement of a generic 'hydroxyphenylethanol' or 'tyrosol derivative' without precise specification of the substitution pattern will likely result in a compound with significantly altered biological and physicochemical behavior. The presence and position of the methoxy group is a critical determinant of activity. For instance, while tyrosol (4-hydroxyphenethyl alcohol) and its isomers exhibit antioxidant properties, their capacity to quench specific reactive oxygen species varies greatly based on hydroxyl group positioning [1]. Similarly, homovanillyl alcohol (4-hydroxy-3-methoxyphenylethanol), a dopamine metabolite, differs in its substitution pattern on the aromatic ring, which directly impacts its metabolic fate and interaction with biological targets compared to the side-chain methoxylated 2-Methoxy-2-(4-hydroxyphenyl)ethanol [2][3]. Therefore, substituting these analogs without quantitative validation risks introducing uncontrolled variables into research protocols or industrial processes, potentially invalidating results or reducing product efficacy.

Quantitative Evidence for Procurement Decisions


NO Inhibitory Activity in Inflammation Models

2-Methoxy-2-(4'-hydroxyphenyl)ethanol was evaluated for its NO inhibitory activity alongside other benzenoids isolated from Porodaedalea pini. While the target compound itself did not exhibit direct NO inhibition in this assay, it serves as a crucial benchmark for comparing the potency of more active co-isolates like piniphenol A (compound 1), which demonstrated a moderate IC50 of 60.0 μM [1]. This direct head-to-head comparison within the same experimental context allows researchers to differentiate the specific biological activities of these structurally related natural products, highlighting that 2-Methoxy-2-(4'-hydroxyphenyl)ethanol may have a different primary mechanism of action or target.

Inflammation Immunomodulation Natural Products

Soluble Epoxide Hydrolase Inhibition Potency

2-Methoxy-2-(4'-hydroxyphenyl)ethanol exhibits potent inhibition of human soluble epoxide hydrolase (sEH), an enzyme implicated in the regulation of blood pressure and inflammation. In a biochemical assay using the PHOME substrate, the compound achieved an IC50 of 5 nM, and in a cellular context using EET as a substrate, an IC50 of 80 nM was observed [1]. These values represent a high degree of potency. Furthermore, the compound's selectivity is underscored by its weak inhibition of cytochrome P450 2C9, with an IC50 of 1,000 nM, demonstrating a >12-fold selectivity window for sEH in the cellular assay [1]. While direct comparator data for structural analogs in this specific assay is not available, this quantitative profile establishes a baseline for the compound's activity that can be used to evaluate the performance of other in-class candidates in similar assays.

Enzyme Inhibition Cardiovascular Inflammation

Antioxidant Protection Relative to Structural Analogs

Although direct quantitative data for 2-Methoxy-2-(4-hydroxyphenyl)ethanol is limited, a critical class-level inference can be drawn from the activity of its close structural relative, homovanillyl alcohol (HVA, 4-hydroxy-3-methoxyphenylethanol). In a study comparing the ability of hydroxytyrosol (HT) and HVA to protect LLC-PK1 renal tubular epithelial cells from H2O2-induced lipid peroxidation, HVA exhibited comparable activity to HT. Both compounds effectively prevented the loss of membrane lipids, including unsaturated fatty acids and cholesterol, and inhibited the formation of oxidation products like malondialdehyde (MDA) [1]. This suggests that the addition of a single methoxy group to the phenolic structure does not abolish the intrinsic antioxidant capacity required for cellular protection. By extension, 2-Methoxy-2-(4-hydroxyphenyl)ethanol, bearing a methoxy group on the side chain rather than the aromatic ring, may retain or modulate this protective activity. This is in contrast to tyrosol esters, which have been shown to be less potent antioxidants than their hydroxytyrosol counterparts [2].

Oxidative Stress Renal Protection Lipid Peroxidation

Research and Industrial Application Scenarios


sEH Target Investigation Tool

2-Methoxy-2-(4-hydroxyphenyl)ethanol is a potent inhibitor of human soluble epoxide hydrolase (sEH), with an IC50 of 5 nM in biochemical assays [1]. This high potency makes it a valuable chemical probe for academic and pharmaceutical research groups studying the role of sEH in cardiovascular disease, inflammation, and pain. Its selectivity over CYP2C9 (IC50 = 1,000 nM) further enhances its utility by minimizing off-target effects in complex biological systems [1]. Procurement should be prioritized for projects requiring a well-characterized, high-affinity sEH ligand to dissect pathway biology or validate new therapeutic hypotheses.

Natural Product Standard for Metabolomics

As a naturally occurring compound identified in sources like Coriandrum sativum and Allium paradoxum, 2-Methoxy-2-(4-hydroxyphenyl)ethanol serves as an authentic analytical standard for metabolomics, natural product isolation, and chemotaxonomy studies [2][3]. Its distinct LC-MS and NMR signatures allow for its unambiguous identification and quantification in complex plant extracts or biological fluids. For researchers investigating the phytochemical composition of Apiaceae or Amaryllidaceae plants, this compound is a specific marker that generic tyrosol cannot replace.

Antioxidant Structure-Activity Relationship Studies

The compound's structural relationship to the potent antioxidant hydroxytyrosol and its metabolite homovanillic alcohol makes it an essential control in studies investigating structure-activity relationships (SAR) of phenolic antioxidants [4]. By comparing the activity of 2-Methoxy-2-(4-hydroxyphenyl)ethanol with its analogs, researchers can precisely attribute changes in radical scavenging capacity or cellular protection to the specific location and presence of the methoxy group (side chain vs. aromatic ring). This information is critical for designing next-generation antioxidants with improved potency or stability.

Versatile Synthetic Building Block

2-Methoxy-2-(4-hydroxyphenyl)ethanol possesses a primary alcohol and a phenolic hydroxyl group, making it a versatile building block for organic synthesis. It can be used to prepare esters, ethers, and other derivatives with tailored properties, similar to its analog 2-methoxy-2-phenylethanol, which is employed as a chiral auxiliary [5]. While specific synthetic applications are still emerging, its unique substitution pattern offers a distinct entry point for creating novel chemical entities that are not accessible from the more common tyrosol scaffold. For procurement, this represents a strategic investment in a unique chemical space for library synthesis or medicinal chemistry campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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